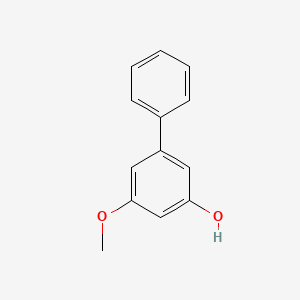

3-Hydroxy-5-methoxybiphenyl

Description

Properties

CAS No. |

55814-99-8 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

3-methoxy-5-phenylphenol |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9,14H,1H3 |

InChI Key |

MFGGGJCBWVBPEO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

3-Hydroxy-5-methoxybiphenyl is characterized by its hydroxyl and methoxy functional groups, which contribute to its reactivity and biological interactions. The compound has a molecular weight of 200.23 g/mol and is recognized for its role as a metabolite in various plant species, including Lindera fruticosa and Lindera neesiana .

Biosynthesis Pathways

Research indicates that this compound is an intermediate in the biosynthesis of aucuparin, a phytoalexin involved in plant defense mechanisms. The enzyme biphenyl 4-hydroxylase (B4H) exhibits absolute specificity for this compound, catalyzing its conversion to noraucuparin under elicitor-induced conditions in rowan cell cultures .

Table 1: Enzymatic Conversion Pathway

| Substrate | Enzyme | Product |

|---|---|---|

| This compound | B4H | Noraucuparin |

| 3,5-Dihydroxybiphenyl | SaOMT1 | This compound |

| Noraucuparin | SaOMT2 | Aucuparin |

Plant Defense Mechanisms

The accumulation of this compound in response to biotic stressors (e.g., fungal elicitors) highlights its role in enhancing resistance against pathogens. Studies have shown that its presence correlates with increased expression of defense-related genes such as BIS3 and B4Hb .

Antioxidant Properties

Preliminary studies suggest that compounds like this compound may exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases. Research into the antioxidant capabilities of biphenyl derivatives is ongoing, with implications for developing nutraceuticals .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are being explored, particularly in relation to cyclooxygenase (COX) inhibition. Similar biphenyl derivatives have shown promise in reducing inflammation markers, indicating a possible therapeutic avenue for this compound .

Case Study 1: Elicitor-Induced Biosynthesis

A study conducted on rowan cell cultures demonstrated that treatment with a fungal elicitor led to significant increases in the levels of this compound and its downstream products. This research underscores the compound's role in plant defense and metabolic responses to stress .

Case Study 2: Phytochemical Screening

In a phytochemical screening of various plant extracts, this compound was isolated from Lindera fruticosa, confirming its presence as a significant metabolite with potential health benefits .

Comparison with Similar Compounds

Key Distinctions and Functional Implications

Stress Specificity: 3-Hydroxy-5-methoxybiphenyl is uniquely induced in ARD-infected apple roots and absent in abiotic stress or grass soil . In contrast, noraucuparin and aucuparin are detected in broader stress contexts, including fungal elicitation . The dibenzofuran 2-hydroxy-4-methoxydibenzofuran is constitutively present across apple root samples, highlighting its role as a universal defense metabolite .

Enzymatic Regulation: B4Hb exhibits absolute specificity for this compound, hydroxylating it exclusively at C4 to form noraucuparin . This contrasts with SaOMT2, which methylates both noraucuparin and noreriobofuran . In ARD, the stronger induction of BIS3 relative to B4Hb leads to transient accumulation of this compound, whereas balanced induction in grass soil prevents its detection .

Preparation Methods

Boronic Acid and Halide Precursor Design

A synthetic route reported in PMC4062305 involves coupling 3-methoxy-5-hydroxyphenylboronic acid with bromobenzene derivatives. The boronic acid component is synthesized via sequential protection and deprotection steps:

-

Methylation : 3,5-Dihydroxybiphenyl is treated with methyl iodide in the presence of potassium carbonate to selectively protect the 5-hydroxy group as a methoxy.

-

Boronation : The resulting 3-hydroxy-5-methoxyphenyl intermediate undergoes borylation using bis(pinacolato)diboron and a palladium catalyst to yield the boronic acid.

The aryl halide partner (e.g., bromobenzene) is coupled with the boronic acid under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), achieving yields of 65–78%. Challenges include competing protodeboronation of the boronic acid and homocoupling side reactions, which are mitigated by optimizing solvent polarity and catalyst loading.

Post-Coupling Functionalization

In cases where direct coupling of pre-functionalized partners is impractical, post-coupling modification is employed. For example, a biphenyl scaffold with orthogonal protecting groups (e.g., benzyl ethers) is synthesized first. Subsequent deprotection and methylation steps introduce the hydroxyl and methoxy groups. A notable example involves:

-

Coupling : 3-Benzyloxy-5-bromophenylboronic acid and phenylboronic acid yield 3-benzyloxybiphenyl.

-

Deprotection : Hydrogenolysis (H₂, Pd/C) removes the benzyl group to generate 3-hydroxybiphenyl.

-

Methylation : Selective methylation at the 5-position using dimethyl sulfate and NaOH furnishes the target compound.

Enzymatic Methylation via O-Methyltransferases

Biological pathways offer regiospecific alternatives to chemical synthesis. In Sorbus aucuparia, the enzyme SaOMT1 catalyzes the methylation of 3,5-dihydroxybiphenyl using S-adenosylmethionine (SAM) as a methyl donor.

Substrate Specificity and Mechanism

SaOMT1 exhibits high affinity for 3,5-dihydroxybiphenyl (Km = 12 μM), selectively transferring a methyl group to the 5-hydroxy position. Homology modeling reveals a binding pocket that accommodates the biphenyl scaffold, with hydrogen bonding interactions stabilizing the 3-hydroxy group while positioning the 5-hydroxy group proximal to SAM’s methyl moiety. The enzymatic reaction proceeds under mild conditions (pH 7.5, 30°C), achieving >95% conversion in 2 hours.

Hybrid Chemoenzymatic Synthesis

A two-step approach combines chemical synthesis of 3,5-dihydroxybiphenyl with enzymatic methylation:

-

Chemical Synthesis : Ullmann coupling of 3,5-dibromophenol and phenylboronic acid yields 3,5-dihydroxybiphenyl (62% yield).

-

Enzymatic Methylation : Incubation with SaOMT1 and SAM produces this compound with 89% isolated yield.

This method bypasses the need for harsh reagents and enables scalability for industrial applications.

Stepwise Etherification and Coupling Strategies

Sequential functionalization of preassembled biphenyl cores is another viable route.

Directed Ortho-Metalation

A study in PMC11854942 demonstrates the use of directed ortho-metalation to install substituents:

Friedel-Crafts Acylation and Reduction

Alternative routes involve Friedel-Crafts acylation to build the biphenyl skeleton:

-

Acylation : 3-Methoxyphenylacetyl chloride undergoes Friedel-Crafts reaction with benzene to form 3-methoxy-5-acetylbiphenyl.

-

Reduction : The ketone is reduced to a secondary alcohol using NaBH₄, followed by dehydration and hydrogenolysis to yield the target compound.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 65–78% | Moderate | Modular, scalable | Requires protective groups |

| Enzymatic Methylation | 89% | High | Regiospecific, green chemistry | Requires enzyme purification |

| Stepwise Etherification | 50–60% | Low | No transition metals | Multi-step, low efficiency |

Q & A

Basic Research Questions

Q. What are the natural sources and biosynthesis pathways of 3-Hydroxy-5-methoxybiphenyl in plants?

- Answer: this compound is identified as a phenolic compound in Lindera fruticosa roots and apple (Malus domestica) tissues . In apple, its biosynthesis is linked to the biphenyl pathway, initiated by biphenyl synthase 3 (BIS3), which catalyzes the formation of the biphenyl backbone. Subsequent hydroxylation and methylation steps involve enzymes like caffeic acid 3-O-methyltransferase (SaOMT1), leading to the final product. This pathway is stress-inducible, particularly under apple replant disease (ARD) conditions .

Q. How is this compound detected and quantified in plant tissues?

- Answer: Detection typically involves liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or fluorescence detectors. For apple studies, phytoalexin profiling is performed using tissue extracts separated on reverse-phase C18 columns, with quantification via external calibration curves . Sample preparation includes freeze-drying tissues, solvent extraction (e.g., methanol/water), and purification steps to remove interfering compounds.

Advanced Research Questions

Q. How does the temporal expression of BIS3 and B4Hb genes influence the accumulation of this compound under biotic stress?

- Answer: The accumulation of this compound depends on the relative induction kinetics of BIS3 (biosynthetic gene) and B4Hb (hydroxylase). In apple roots exposed to ARD soil, BIS3 expression peaks earlier than B4Hb, leading to transient accumulation of this compound before its conversion to noraucuparin . Experimental validation requires time-series sampling, qRT-PCR for gene expression, and parallel metabolite profiling. Knockdown or overexpression of BIS3/B4Hb in transgenic lines can further elucidate regulatory dynamics.

Q. What experimental approaches can resolve contradictory data on this compound’s presence in different soil treatments?

- Answer: Discrepancies in detection (e.g., presence in ARD soil vs. absence in abiotic stress or grass soil) may arise from microbial interactions or stress-specific signaling. To address this:

- Controlled microbiota studies: Compare sterile vs. ARD-infected soil to isolate microbial contributions.

- Transcriptome-metabolome correlation: Pair RNA-seq data with LC-MS profiling to link gene expression to metabolite levels.

- Stress duration optimization: Phytoalexins like this compound may accumulate transiently; shorter sampling intervals (e.g., 0–72 hours post-stress) improve detection sensitivity .

Q. How can researchers differentiate between phytoalexin and phytoanticipin roles for this compound?

- Answer: Phytoalexins are synthesized de novo post-stress, while phytoanticipins are preformed. To classify this compound:

- Baseline quantification: Measure constitutive levels in unstressed plants.

- Stress induction assays: Expose plants to pathogens (e.g., Pythium spp. in ARD) or elicitors (e.g., jasmonic acid) and track metabolite induction.

- Enzyme inhibition studies: Apply biosynthetic pathway inhibitors (e.g., methyl jasmonate blockers) to assess de novo synthesis necessity. In apple, its detection in unstressed roots suggests a phytoanticipin role, but ARD-induced spikes align with phytoalexin behavior .

Methodological Considerations

-

Experimental Design for Genetic Studies:

Use RNAi or CRISPR-Cas9 to silence BIS3/SaOMT1 in apple rootstocks. Monitor phytoalexin profiles and disease resistance phenotypes to confirm functional roles . -

Data Contradiction Analysis:

If this compound is undetected in certain replicates, verify extraction efficiency (e.g., spike-in recovery tests) and instrument sensitivity (e.g., lower detection limits via tandem MS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.